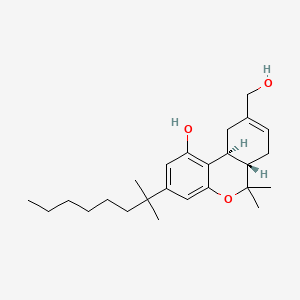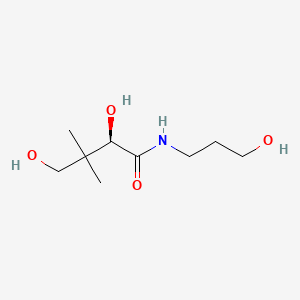![molecular formula C22H14 B1670416 Dibenz[a,h]anthracen CAS No. 53-70-3](/img/structure/B1670416.png)
Dibenz[a,h]anthracen
Übersicht
Beschreibung
Dibenz[a,h]anthracene, also known as Benzo[k]tetraphene or 1,2:5,6-Dibenzanthracene, is an organic compound with the chemical formula C₂₂H₁₄. It is a polycyclic aromatic hydrocarbon composed of five fused benzene rings. This compound is commonly found as a pollutant in smoke and oils and is known for its stability and high genotoxicity in bacterial and mammalian cell systems. It intercalates into DNA, causing mutations .
Wirkmechanismus
Target of Action
Dibenz[a,h]anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings , primarily targets DNA in both bacterial and mammalian cell systems . It is highly genotoxic, meaning it can cause genetic mutations .
Mode of Action
The compound interacts with its target, DNA, by intercalation . Intercalation is a process where molecules insert themselves between the planar bases of DNA. This can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations .
Biochemical Pathways
Dibenz[a,h]anthracene affects multiple biochemical pathways. It induces DNA damage and gene mutations in bacteria, as well as gene mutations and transformation in various types of mammalian cell cultures . The compound is metabolically converted to oxides and dihydrodiols, which are then oxidized to diol epoxides. These epoxides react with DNA, inducing mutations .
Pharmacokinetics
It’s known that the compound has low water solubility and low volatility . This suggests that it predominantly occurs in solid form, bound to particulates in polluted air, soil, or sediment , which may impact its bioavailability.
Result of Action
The primary molecular and cellular effect of Dibenz[a,h]anthracene’s action is the induction of mutations . By intercalating into DNA and causing distortions, it can lead to errors during DNA replication. These errors can result in permanent changes to the genetic code, or mutations, which can lead to various health effects, including cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dibenz[a,h]anthracene. The compound is generated whenever organic matter or fuel is incompletely burnt or combusted . Examples include industrial emissions such as coke oven operations in the coal and steel industry, coal tar distillation, or within engine exhaust . On a personal level, it is produced with high-temperature cooking like frying, grilling, broiling, roasting, and baking, but also when cigarette smoking or marijuana smoking . These environmental sources can contribute to human exposure to Dibenz[a,h]anthracene, influencing its action and effects.
Wissenschaftliche Forschungsanwendungen
Dibenz[a,h]anthracene has several scientific research applications:
Biochemische Analyse
Biochemical Properties
Dibenz[a,h]anthracene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in metabolic processes. It is metabolized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1, which convert it into reactive intermediates such as dihydrodiols and epoxides . These metabolites can form adducts with DNA, leading to mutations and carcinogenesis . Additionally, dibenz[a,h]anthracene interacts with lung surfactant phospholipid bilayers, affecting their structural integrity .
Cellular Effects
Dibenz[a,h]anthracene exerts various effects on cells and cellular processes. It is highly genotoxic, causing DNA damage and mutations in bacterial and mammalian cell systems . In mammalian cells, it induces unscheduled DNA synthesis and morphological transformations . Dibenz[a,h]anthracene also influences cell signaling pathways, gene expression, and cellular metabolism by activating the aryl hydrocarbon receptor (AhR) pathway, leading to the induction of CYP1A1 and CYP1B1 enzymes .
Molecular Mechanism
The molecular mechanism of dibenz[a,h]anthracene involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates such as dihydrodiols and epoxides . These intermediates can bind to DNA, forming adducts that cause mutations and initiate carcinogenesis . The compound also interacts with lung surfactant phospholipid bilayers, affecting their structural integrity and potentially leading to respiratory toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dibenz[a,h]anthracene change over time. Short-term exposure to dibenz[a,h]anthracene in common carp resulted in significant DNA damage and increased enzyme activity . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Dibenz[a,h]anthracene is known to be stable and persistent in the environment, leading to prolonged exposure and potential chronic toxicity .
Dosage Effects in Animal Models
The effects of dibenz[a,h]anthracene vary with different dosages in animal models. In mice, a single dose of 1.5 mg of dibenz[a,h]anthracene produced forestomach papillomas after 30 weeks . Higher doses can lead to more severe toxic and carcinogenic effects, including the development of tumors in various organs . The compound’s carcinogenicity is dose-dependent, with higher doses resulting in increased tumor incidence .
Metabolic Pathways
Dibenz[a,h]anthracene is metabolized through several pathways, primarily involving cytochrome P450 enzymes . The major routes of metabolic activation include the formation of dihydrodiols and epoxides, which can further react to form DNA adducts . These metabolic pathways are crucial for the compound’s genotoxic and carcinogenic effects, as they lead to the formation of reactive intermediates that can damage DNA .
Transport and Distribution
Within cells and tissues, dibenz[a,h]anthracene is transported and distributed through interactions with transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich tissues, where it can persist and exert its toxic effects . The compound’s distribution is influenced by its low water solubility and high affinity for organic matter .
Subcellular Localization
Dibenz[a,h]anthracene localizes to various subcellular compartments, including the nucleus and endoplasmic reticulum . Its interaction with DNA in the nucleus leads to the formation of DNA adducts and subsequent mutations . The compound’s localization to the endoplasmic reticulum is associated with its metabolism by cytochrome P450 enzymes, which are abundant in this organelle .
Vorbereitungsmethoden
Dibenz[a,h]anthracene can be synthesized through various methods. One of the earliest synthetic routes was reported in 1918 by Weitzenbock and Klingler. They synthesized the isomeric hydrocarbons 1,2,5,6-dibenzanthracene and 3,4,5,6-dibenzophenanthrene . Industrially, Dibenz[a,h]anthracene is generated whenever organic matter or fuel is incompletely burnt or combusted. This includes industrial emissions from coke oven operations in the coal and steel industry, coal tar distillation, and engine exhaust .
Analyse Chemischer Reaktionen
Dibenz[a,h]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diol epoxides, which are highly reactive and can form DNA adducts.
Reduction: Reduction reactions can convert Dibenz[a,h]anthracene into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms in the benzene rings are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include diol epoxides and various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Dibenz[a,h]anthracene is similar to other polycyclic aromatic hydrocarbons such as:
Dibenz[a,j]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion pattern.
Benzo[a]pyrene: Known for its carcinogenic properties and similar metabolic activation pathway.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with similar environmental and health impacts.
Dibenz[a,h]anthracene is unique due to its specific ring fusion pattern and its high genotoxicity, making it a significant compound for studying the mechanisms of carcinogenesis and DNA damage .
Eigenschaften
IUPAC Name |
naphtho[1,2-b]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRCREOYAASXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020409 | |
| Record name | Dibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenz[a,h]anthracene appears as white crystals or pale yellow solid. Sublimes. (NTP, 1992), Silvery solid; [Hawley] Colorless solid; [ICSC] White or pale yellow solid; [CAMEO] White solid; [Cerilliant MSDS], COLOURLESS CRYSTALLINE POWDER. | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4726 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
975 °F at 760 mmHg (NTP, 1992), 524 °C | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.49X10-3 mg/L at 25 °C, In water, 0.000627 mg/L at 25 °C, In water, 0.00166 mg/L at 24-25 °C (average of 5 measured values ranging from 0.0005 to 0.00249), In water, 0.0005 mg/L at 27 °C, For more Solubility (Complete) data for Dibenz(a,h)anthracene (6 total), please visit the HSDB record page., Solubility in water: none | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.282 (NTP, 1992) - Denser than water; will sink, 1.282 g/cu cm, Relative density (water = 1): 1.28 | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1e-10 mmHg at 68 °F (estimated) (NTP, 1992), 9.55X10-10 mm Hg at 25 °C | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Several of the biological effects of PAHs, such as enzyme induction of xenobiotic metabolizing enzymes, immunosuppression, teratogenicity and carcinogenicity, are thought to be mediated by activation of the aryl hydrocarbon receptor. This receptor is widely distributed and has been detected in most cells and tissues. There is also evidence that the aryl hydrocarbon receptor acts through a variety of pathways and, more recently, that cross-talk with other nuclear receptors enables cell type-specific and tissue-specific control of gene expression. Translocation of the activated aryl hydrocarbon receptor to the nucleus may require threshold concentrations of the ligand. Various oxidative and electrophilic PAH metabolites are also known to induce enzyme systems via anti-oxidant receptor elements. The biological effects of aryl hydrocarbon receptor and anti-oxidant receptor element signalling involve a variety of cellular responses, including regulation of phase I and II metabolism, lipid peroxidation, production of arachidonic acid-reactive metabolites, decreased levels of serum thyroxine and vitamin A and persistent activation of the thyroid hormone receptor. Aryl hydrocarbon receptor signalling may result in adaptive and toxic responses or perturbations of endogenous pathways. Furthermore, metabolic activation of PAHs produces cellular stress. This in turn activates mitogen mediated protein kinase pathways, notably of Nrf2. The Nrf2 protein dimerizes with Maf oncoproteins to enable binding to an anti-oxidant/electrophilic response element, which has been identified in many phase I/II and other cellular defense enzymes and controls their expression. Therefore, cellular stress may be regulated independently of aryl hydrocarbon receptor-mediated xenobiotic metabolizing enzymes. /Polycyclic aromatic hydrocarbons/, The current understanding of the carcinogenesis of polycyclic aromatic hydrocarbons (PAHs) in experimental animals is almost solely based on two complementary mechanisms: those of the diol epoxide and the radical cation. Each provides a different explanation for the data observed in experimental animals. The diol epoxide mechanism features a sequence of metabolic transformations of PAHs, each of which leads to potentially reactive genotoxic forms. In general, PAHs are converted to oxides and dihydrodiols, which are in turn oxidized to diol epoxides. Both oxides and diol epoxides are ultimate DNA-reactive metabolites. PAH oxides can form stable DNA adducts and diol epoxides can form stable and depurinating adducts with DNA through electrophilic carbonium ions. The inherent reactivities of oxides and diol epoxides are dependent on topology (e.g. bay regions, fjord regions, cyclopenta rings), and the reactivity of diol epoxides is further dependent on factors such as stereochemistry and degree of planarity. Both stable and depurinating adducts are formed primarily with guanines and adenines, and induce mutations (e.g. in ras proto-oncogenes) that are strongly associated with the tumorigenic process. Some mutagenic PAH diols, oxides and diol epoxides are tumorigenic in experimental animals. One-electron oxidation creates radical cations at a specific position on some PAHs. The ease of formation and relative stabilities of radical cations are related to the ionization potential of the PAH. Additional important factors in the radical cation mechanism are localization of charge in the PAH radical cation and optimal geometric configuration, particularly the presence of an angular ring. The radical cation mechanism results in the formation of depurinating DNA adducts with guanines and adenines, which generate apurinic sites that can induce mutations in ras proto-oncogenes, which are strongly associated with tumorigenesis. /Polycyclic aromatic hydrocarbons/ | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates or leaflets /recrystallized/ from acetic acid, Solution in concentrated sulfuric acid is red, Plates, leaflets from acetic acid; crystals may be monoclinic or orthorhombic, White crystals or pale yellow solid[NOAA; CAMEO Chemicals. Database of Hazardous Materials. Dibenz | |
CAS No. |
53-70-3 | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenz[a,h]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZ(A,H)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T30ELH3D5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
511 to 513 °F (NTP, 1992), 269 °C, Reddish needles from benzene; melting point: 214 °C /Dibenz(a,h)anthracene picrate/, 267 °C | |
| Record name | DIBENZ[A,H]ANTHRACENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16192 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenz(a,h)anthracene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5097 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBENZO(a,h)ANTHRACENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0431 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















